(1-Naphthylmethyl)triphenylphosphonium chloride

Vue d'ensemble

Description

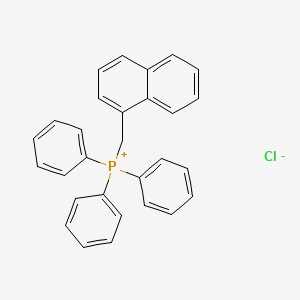

(1-Naphthylmethyl)triphenylphosphonium chloride is an organic phosphonium salt with the molecular formula C29H24ClP. It is a white to almost white powder or crystalline solid. This compound is known for its role as a reagent in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from carbonyl compounds [2][2].

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of (1-Naphthylmethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with (1-naphthylmethyl) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

C6H5P+C10H7CH2Cl→C29H24ClP

Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. The reaction is conducted in a suitable solvent such as toluene or ether, and the product is purified by recrystallization or chromatography[2][2].

Analyse Des Réactions Chimiques

Types of Reactions: (1-Naphthylmethyl)triphenylphosphonium chloride is primarily involved in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a type of substitution reaction where the phosphonium ylide intermediate is formed.

Common Reagents and Conditions:

Reagents: Aldehydes or ketones, base (e.g., sodium hydride or potassium tert-butoxide)

Conditions: Typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Major Products: The major products of the Wittig reaction involving this compound are alkenes, with the specific structure depending on the carbonyl compound used [2][2].

Applications De Recherche Scientifique

Organic Synthesis

Role as a Reagent:

(1-Naphthylmethyl)triphenylphosphonium chloride serves as a powerful reagent in organic chemistry, particularly for synthesizing complex organic molecules. Its ability to facilitate nucleophilic substitutions and other reactions makes it invaluable for chemists developing new compounds.

Case Study: Synthesis of Pharmaceuticals

In pharmaceutical research, this compound has been employed to synthesize various biologically active molecules. For instance, it has been used in the synthesis of anti-cancer agents and other therapeutic compounds, demonstrating its significance in drug development .

Biochemical Studies

Cell Membrane Dynamics:

Researchers utilize this compound to study cellular processes and membrane dynamics due to its lipophilic nature, allowing it to penetrate cell membranes effectively. This property is crucial for understanding drug delivery systems and cellular interactions.

Application in Drug Delivery:

The compound's ability to modify cellular membranes enhances the efficacy of drug delivery systems. Studies have shown that it can improve the uptake of therapeutic agents into cells, making it a valuable tool in biomedical research .

Photochemistry

Photosensitizer Role:

In photochemical applications, this compound acts as a photosensitizer, which is essential for developing light-activated therapies and materials. Its ability to absorb light and transfer energy makes it suitable for applications such as photodynamic therapy (PDT), where light is used to activate drugs that kill cancer cells.

Research Example: Light-Activated Therapies

A study highlighted its effectiveness in PDT by demonstrating how the compound could be used to enhance the therapeutic effects of certain drugs when activated by specific wavelengths of light .

Material Science

Development of Advanced Materials:

In materials science, this compound is used to create phosphonium-based polymers. These polymers exhibit enhanced properties suitable for various applications, including electronics and coatings.

Case Study: Phosphonium Polymers

Research has shown that incorporating this compound into polymer matrices can significantly improve thermal stability and electrical conductivity, making them ideal for use in electronic devices and protective coatings .

Data Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing complex organic molecules | Facilitates nucleophilic substitutions |

| Biochemical Studies | Studies cellular processes and enhances drug delivery systems | Improves therapeutic agent uptake |

| Photochemistry | Acts as a photosensitizer in light-activated therapies | Enhances efficacy of photodynamic therapy |

| Material Science | Develops phosphonium-based polymers with improved properties | Increases thermal stability and electrical conductivity |

Mécanisme D'action

The mechanism of action of (1-Naphthylmethyl)triphenylphosphonium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. This intermediate decomposes to yield the desired alkene and triphenylphosphine oxide [2][2].

Comparaison Avec Des Composés Similaires

- Benzyltriphenylphosphonium chloride

- Methyltriphenylphosphonium chloride

- Ethyltriphenylphosphonium chloride

Comparison: (1-Naphthylmethyl)triphenylphosphonium chloride is unique due to the presence of the naphthyl group, which can influence the reactivity and selectivity in the Wittig reaction. Compared to benzyltriphenylphosphonium chloride, it offers different steric and electronic properties, which can be advantageous in specific synthetic applications [2][2].

Activité Biologique

(1-Naphthylmethyl)triphenylphosphonium chloride, a quaternary ammonium compound, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C29H24ClP

- Molecular Weight : 438.93 g/mol

- CAS Number : 23277-00-1

- Appearance : White to yellow crystalline powder

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence mitochondrial function. The compound is known to act as a mitochondrial targeting agent, which can lead to alterations in cellular metabolism and apoptosis pathways.

- Mitochondrial Targeting : The phosphonium cation facilitates the accumulation of the compound within mitochondria due to the negative membrane potential, which is particularly pronounced in cancer cells .

- Reactive Oxygen Species (ROS) Production : It has been shown to increase ROS levels within cells, potentially leading to oxidative stress and subsequent apoptosis .

- Inhibition of Mitochondrial Respiration : Studies indicate that this compound can inhibit mitochondrial respiration, thereby affecting ATP production and promoting cell death in certain cancer cell lines .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis via ROS generation and mitochondrial dysfunction .

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in conditions like stroke. The compound's ability to modulate mitochondrial function could help in reducing neuronal cell death during ischemic events .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer (MCF-7) cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The researchers observed increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | Low |

| 10 | 65 | Moderate |

| 20 | 40 | High |

Case Study 2: Neuroprotection in Stroke Models

In an animal model of stroke, administration of this compound prior to ischemic injury significantly reduced infarct size and improved neurological outcomes. The study reported enhanced mitochondrial function and reduced oxidative stress markers post-treatment.

| Treatment Group | Infarct Size (%) | Neurological Score |

|---|---|---|

| Control | 50 | 5 |

| Treatment | 30 | 8 |

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. The compound can cause skin irritation and serious eye irritation upon contact. Proper handling precautions should be taken when working with this chemical .

Propriétés

IUPAC Name |

naphthalen-1-ylmethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYSMPXSEXYEJV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945961 | |

| Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23277-00-1 | |

| Record name | Phosphonium, (1-naphthalenylmethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23277-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Naphthylmethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-naphthylmethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.